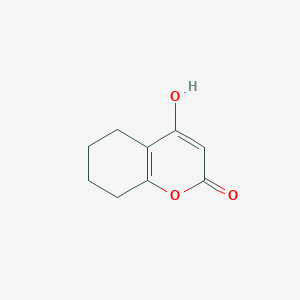
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is a chemical compound with the molecular formula C9H10O3Coumarins are widely found in nature and have been used in various applications, including medicinal and industrial uses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves the Pechmann condensation reaction. This reaction typically involves the condensation of phenols with β-keto esters in the presence of an acid catalyst. Common catalysts used in this reaction include concentrated sulfuric acid, trifluoroacetic acid, and Lewis acids such as aluminum chloride and zinc chloride .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and green chemistry principles, such as using environmentally friendly solvents and catalysts, is becoming more common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Various substitution reactions can occur, particularly at the hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield tetrahydro derivatives .
Aplicaciones Científicas De Investigación
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its anticoagulant and anti-inflammatory effects.
Industry: It is used in the production of perfumes, optical brighteners, and as an additive in various products
Mecanismo De Acción
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one involves its interaction with various molecular targets and pathways. For instance, its anticoagulant effect is believed to be due to its ability to inhibit the synthesis of vitamin K-dependent clotting factors. Additionally, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2H-chromen-2-one: This compound is structurally similar but lacks the tetrahydro moiety.
7-Hydroxy-2H-chromen-2-one: Another similar compound with hydroxyl substitution at a different position.
4-Methyl-2H-chromen-2-one: This compound has a methyl group instead of a hydroxyl group
Uniqueness
4-Hydroxy-5,6,7,8-tetrahydro-2H-chromen-2-one is unique due to its specific substitution pattern and the presence of the tetrahydro moiety, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H10O3 |
|---|---|
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
4-hydroxy-5,6,7,8-tetrahydrochromen-2-one |
InChI |
InChI=1S/C9H10O3/c10-7-5-9(11)12-8-4-2-1-3-6(7)8/h5,10H,1-4H2 |
Clave InChI |
XLXSLCLJKJVWTN-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=CC(=O)O2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z,11alpha,13E,15S)-11,15-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-9-oxo-prosta-5,13-dien-1-oic Acid](/img/structure/B15125472.png)
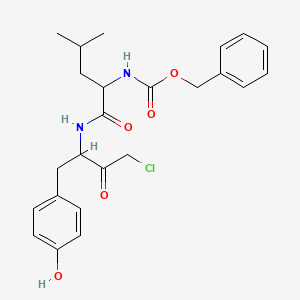

![(5e)-5-{[4-(Dimethylamino)phenyl]imino}furan-2(5h)-one](/img/structure/B15125505.png)
![benzyl N-[3-[3-[3-(hydroxymethyl)-5-propan-2-yl-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]carbamate](/img/structure/B15125517.png)
![methyl N-[4-chloro-2-(4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl)phenyl]carbamate](/img/structure/B15125519.png)
![[3,4-diacetyloxy-5-[6-(4-methylphenyl)sulfanyl-2-oxo-3H-purin-9-yl]oxolan-2-yl]methyl acetate](/img/structure/B15125526.png)
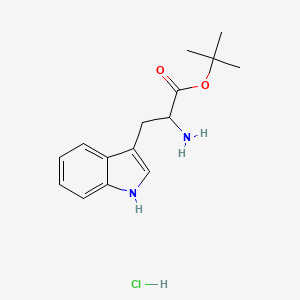
![2-[(3-amino-2-hydroxy-4-phenylbutanoyl)amino]-N,4-dimethylpentanamide](/img/structure/B15125539.png)
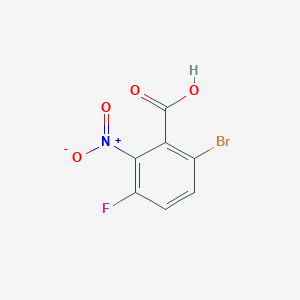
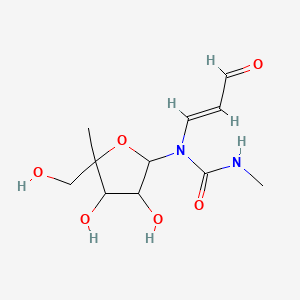
![(15,16-Dihydroxy-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B15125576.png)
![3-[4-[2-[4-[[2-(3-chlorophenyl)-2-hydroxyethyl]amino]-2-oxo-1H-pyridin-3-yl]-7-methyl-3H-benzimidazol-5-yl]piperazin-1-yl]propanenitrile](/img/structure/B15125580.png)
